![molecular formula C16H23NOS B5371241 1-[2-(propylthio)benzoyl]azepane](/img/structure/B5371241.png)
1-[2-(propylthio)benzoyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(propylthio)benzoyl]azepane, also known as PBA, is a chemical compound that has been widely studied for its potential use in scientific research. PBA is a member of the benzoylazepane family of compounds, which are known for their ability to modulate protein-protein interactions.
Mechanism of Action
The mechanism of action of 1-[2-(propylthio)benzoyl]azepane is not fully understood, but it is believed to involve the modulation of protein-protein interactions. This compound has been shown to bind to specific sites on proteins, altering their conformation and stabilizing them in their proper folded state.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its chaperone activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(propylthio)benzoyl]azepane in lab experiments is its ability to stabilize misfolded proteins, making them easier to study. This compound is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of researchers working with this compound.
Future Directions
There are several future directions for research on 1-[2-(propylthio)benzoyl]azepane. One area of interest is the development of this compound-based therapeutics for protein misfolding diseases. Another area of research is the exploration of this compound's anti-inflammatory and antioxidant properties for the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-[2-(propylthio)benzoyl]azepane is a complex process that involves several steps. One common method for synthesizing this compound is through the reaction of 2-(propylthio)benzoic acid with azepane in the presence of a catalyst. This reaction produces this compound as the final product.
Scientific Research Applications
1-[2-(propylthio)benzoyl]azepane has been studied extensively for its potential use in scientific research. One area of research where this compound has shown promise is in the field of protein misfolding diseases, such as cystic fibrosis and Alzheimer's disease. This compound has been shown to act as a chaperone molecule, helping to stabilize misfolded proteins and prevent their aggregation.
properties
IUPAC Name |
azepan-1-yl-(2-propylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-2-13-19-15-10-6-5-9-14(15)16(18)17-11-7-3-4-8-12-17/h5-6,9-10H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUWXAOVCJSPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5371160.png)
![methyl 7-(2,3-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5371167.png)
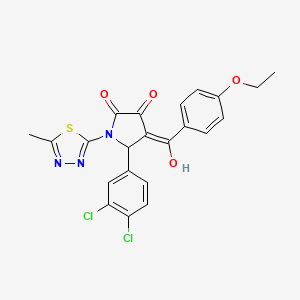
![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371193.png)
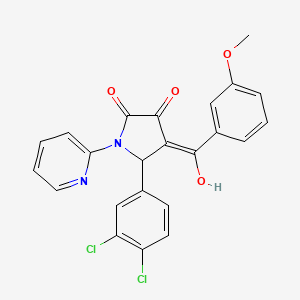
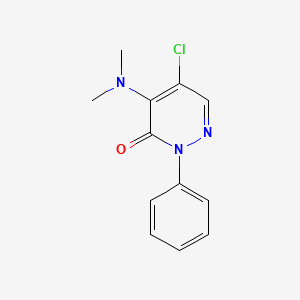

![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-3-methylbut-2-enamide](/img/structure/B5371223.png)
![4-(2,3-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5371226.png)
![(3aR*,7aS*)-2-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5371234.png)
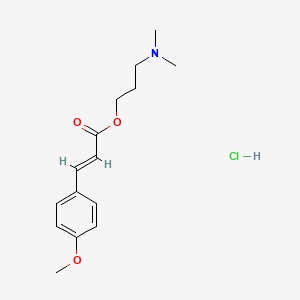
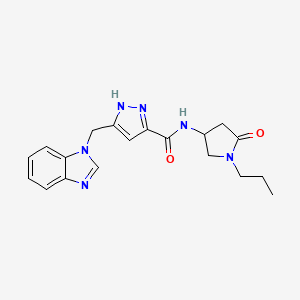
![4-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrimidine](/img/structure/B5371271.png)
![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)